2-(Bromomethyl)-7-cyanobenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-7-cyanobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromomethyl group at the 2-position and a cyano group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an aldehyde to form the benzoxazole core, followed by bromination and cyanation reactions to introduce the bromomethyl and cyano groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents, as well as controlled temperature and pressure conditions to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-7-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The benzoxazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
2-(Bromomethyl)-7-cyanobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-7-cyanobenzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(Bromomethyl)benzoxazole: Lacks the cyano group, resulting in different reactivity and applications.
7-Cyanobenzoxazole:
2-(Chloromethyl)-7-cyanobenzo[d]oxazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to variations in reactivity and biological activity.
Uniqueness: 2-(Bromomethyl)-7-cyanobenzo[d]oxazole is unique due to the presence of both bromomethyl and cyano groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C9H5BrN2O |
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Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-4-8-12-7-3-1-2-6(5-11)9(7)13-8/h1-3H,4H2 |
InChI Key |
ADDBIKIGEHOZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CBr)C#N |
Origin of Product |
United States |
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